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H-Lys(butyryl)-OH - 75396-30-4

H-Lys(butyryl)-OH

Catalog Number: EVT-6725214
CAS Number: 75396-30-4
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Lys(butyryl)-OH, also known as butyrylated lysine, is a modified form of the amino acid lysine where a butyryl group is attached to the nitrogen atom of the amino group. This compound is of significant interest in biochemical research due to its role in post-translational modifications, particularly in histone modification and protein function regulation.

Source

H-Lys(butyryl)-OH is derived from lysine, one of the twenty standard amino acids. The butyryl modification can be achieved through chemical synthesis methods involving butyric anhydride or other butyric acid derivatives.

Classification

This compound falls under the category of amino acid derivatives and is specifically classified as a butyrylated amino acid. It is often studied in the context of epigenetics and protein chemistry, particularly for its implications in histone modifications and gene expression regulation.

Synthesis Analysis

Methods

The synthesis of H-Lys(butyryl)-OH typically involves the following steps:

  1. Starting Material: The synthesis begins with L-lysine or its protected derivative, such as Fmoc-Lys.
  2. Butyrylation Reaction: The lysine derivative is treated with butyric anhydride under basic conditions (often using sodium bicarbonate as a buffer) to facilitate the acylation reaction.
  3. Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate H-Lys(butyryl)-OH from unreacted materials and by-products.

Technical details include controlling reaction conditions such as temperature and pH to optimize yield and minimize side reactions. Reports indicate yields can vary, often around 66% to 81% depending on the specific conditions used during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of H-Lys(butyryl)-OH consists of:

  • A central carbon atom bonded to:
    • An amino group (-NH2)
    • A carboxyl group (-COOH)
    • A side chain containing a butyryl group (-C4H7O)

The structural formula can be represented as follows:

H Lys butyryl OHC4H8N2O2\text{H Lys butyryl OH}\rightarrow \text{C}_4\text{H}_8\text{N}_2\text{O}_2

Data

  • Molecular Weight: Approximately 116.16 g/mol.
  • Chemical Formula: C₄H₈N₂O₂.
  • Melting Point: Specific melting points may vary based on purity but are generally around 200 °C.
Chemical Reactions Analysis

Reactions

H-Lys(butyryl)-OH can participate in various chemical reactions typical of amino acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with carboxylic acids or activated acids to form amides.
  3. Reductive Amination: Involving aldehydes or ketones leading to modified peptides.

Technical details include controlling reaction conditions such as solvent choice (e.g., dimethylformamide) and stoichiometry of reactants to ensure high conversion rates and purity of products .

Mechanism of Action

Process

The mechanism by which H-Lys(butyryl)-OH exerts its biological effects primarily relates to its role in epigenetic modifications:

  1. Histone Modification: Butyrylation alters the charge and structure of histones, affecting their interaction with DNA and other proteins.
  2. Gene Regulation: This modification can lead to changes in gene expression patterns by influencing chromatin structure and accessibility.

Data indicates that butyrylation can enhance transcriptional activation by promoting a more open chromatin state, facilitating access for transcription factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of free amino groups.

Relevant data from studies show that butyrylated lysines can be detected using mass spectrometry techniques, which confirm their presence in biological samples .

Applications

Scientific Uses

H-Lys(butyryl)-OH has several important applications in scientific research:

  1. Epigenetic Studies: Used to study the effects of lysine modifications on gene expression and chromatin dynamics.
  2. Peptide Synthesis: Employed in solid-phase peptide synthesis as a building block for creating modified peptides that mimic natural proteins.
  3. Drug Development: Investigated for potential roles in developing therapeutic agents targeting epigenetic regulators.
Biochemical Mechanisms of Lysine Butyrylation (Kbu)

Role in Post-Translational Modification (PTM) Networks

Kbu functions as a crucial regulatory node within the complex landscape of cellular PTMs. It operates distinctly from, yet often in crosstalk with, other lysine acylations such as acetylation (Kac), crotonylation (Kcr), propionylation (Kpr), and succinylation (Ksucc). The addition of the four-carbon butyryl moiety introduces unique steric and electrostatic properties compared to the smaller acetyl group or the structurally distinct crotonyl or succinyl groups. This distinctiveness enables Kbu to modulate protein function through mechanisms that differ subtly or significantly from those employed by other PTMs [1] [7].

Kbu plays diverse and critical physiological roles across biological systems. In mammals, dysregulated Kbu has been mechanistically linked to the pathogenesis and progression of several diseases, including various cancers, cardiovascular diseases, diabetes, and vascular dementia. Intriguingly, the mode of action for certain therapeutic agents used in lymphoma and colon cancer treatment involves the modulation of cellular butyrylation levels, highlighting its therapeutic relevance. Beyond human health, Kbu is a conserved regulatory mechanism; in plants, such as rice (Oryza sativa), Kbu participates in the control of gene expression, thereby influencing critical processes like growth, development, and metabolic pathways [1].

The regulation of Kbu is enzymatically controlled by specific "writer" and "eraser" enzymes. Key Kbu writers include histone acetyltransferases (HATs) with broad acyl-CoA specificity:

  • p300/CBP: These closely related transcriptional coactivators possess an accommodating acyl-binding pocket, enabling them to utilize butyryl-CoA efficiently as a substrate to modify lysine residues on histones (e.g., H4) and non-histone proteins (e.g., p53) in vitro and in cellular contexts (like 293 cells) [1].
  • HBO1 Complexes: The catalytic activity of HBO1 (a MYST family HAT) towards butyrylation is critically dependent on its association with specific scaffold proteins (BRPF2 or JADE1). The BRPF2-HBO1 complex, and to a comparable extent the JADE1-HBO1 complex, effectively catalyzes Kbu on histones H3 and H4. Cellular depletion of HBO1 significantly reduces H3 and H4 butyrylation levels in HeLa cells, underscoring its physiological role as a Kbu writer [1].Conversely, Sirtuin 7 (Sirt7) functions as a primary eraser, efficiently removing both acetyl and butyryl groups from specific histone sites like H3K36/37 [1]. Importantly, Kbu levels are also influenced by non-enzymatic mechanisms driven by the cellular availability of the high-energy metabolite butyryl-CoA and, potentially, butyryl-phosphate, linking this PTM directly to cellular metabolic status [7].

Table 1: Key Enzymatic Regulators of Lysine Butyrylation (Kbu)

Enzyme CategoryEnzymeCellular ContextPrimary Function Related to KbuKey Interactors/Requirements
Writer (KAT)p300/CBP293 cells, generalCatalyzes histone (H4) and non-histone (p53) butyrylationBroad acyl-CoA specificity
Writer (KAT)HBO1HeLa, 293T cellsCatalyzes H3/H4 butyrylationRequires BRPF2 or JADE1 scaffold
Writer (KAT)BRPF2-HBO1 ComplexHeLa cellsCatalyzes H3/H4 butyrylationComplex formation essential
Writer (KAT)JADE1-HBO1 ComplexGeneralCatalyzes H3/H4 butyrylation (comparable to CBP)Complex formation essential
Eraser (KDAC)Sirt7HeLa cellsDeacetylase/Decrotonylase/ Debutyrylase (H3K36/37)NAD⁺-dependent

Molecular Interactions of Butyryl-Lysine Residues in Protein Substrates

The incorporation of the butyryl moiety onto a lysine ε-amino group fundamentally alters the chemical properties of that residue. The most significant change is the neutralization of the lysine's positive charge under physiological conditions. This charge quenching disrupts electrostatic interactions that the unmodified lysine might participate in, such as salt bridges with acidic residues (glutamate, aspartate) or interactions with negatively charged DNA phosphate backbones in chromatin contexts [1] [8].

Beyond charge neutralization, the butyryl group introduces substantial hydrophobicity and increased steric bulk compared to the unmodified lysine side chain or an acetyl-lysine. The longer aliphatic chain (CH₃-CH₂-CH₂-) of the butyryl group creates a more pronounced hydrophobic patch on the protein surface. This enhanced hydrophobicity significantly influences protein-protein and protein-ligand interactions. It can promote association with hydrophobic domains on binding partners or membranes, or conversely, disrupt interactions that rely on the polar nature of the unmodified lysine. The steric bulk can physically occlude binding sites or hinder conformational changes necessary for protein function [1] [8].

The unique physicochemical signature of the butyryl-lysine residue (H-Lys(butyryl)-OH) is recognized by specific reader domains within effector proteins. While the full repertoire of Kbu-specific readers is still being elucidated, it is established that certain bromodomains, known for recognizing acetyl-lysine, exhibit differential affinity for various acyl-lysine modifications based on the size and hydrophobicity of the acyl group. Domains with larger or more hydrophobic binding pockets may preferentially recognize butyryl-lysine over acetyl-lysine. Furthermore, entirely distinct classes of reader domains specifically tuned to the butyryl moiety are likely to exist, analogous to YEATS domains preferring crotonyl-lysine [1] [7].

Enzymes also demonstrate specificity towards butyryl-lysine substrates. Amidohydrolases, such as Sgx9260c identified in marine metagenomes, exhibit catalytic activity towards N-butyryl-L-proline derivatives. Kinetic profiling reveals that enzymes within the amidohydrolase superfamily (cog1228) possess distinct substrate preferences. While Sgx9260c shows higher activity towards N-acetyl-L-proline (kcat/Km ≈ 3 × 10⁵ M⁻¹ s⁻¹), Sgx9260b displays a preference for N-propionyl-L-proline (kcat/Km ≈ 1 × 10⁵ M⁻¹ s⁻¹), indicating subtle discrimination between short-chain acyl modifications based on chain length (acetyl = C2, propionyl = C3, butyryl = C4). This enzymatic specificity underscores the biochemical distinction between lysine modifications differing by only one or two methylene groups [4].

Table 2: Impact of Butyryl-Lysine on Molecular Interactions and Enzyme Specificity

Property AlteredConsequence on Protein Function/InteractionExample/Evidence
Charge NeutralizationDisruption of electrostatic interactions (salt bridges, DNA binding)Altered histone-DNA interactions, transcription regulation [1]
Increased HydrophobicityEnhanced affinity for hydrophobic interfaces (proteins, membranes, ligands)Potential membrane association modulation [1] [8]
Increased Steric BulkSteric hindrance of binding sites or conformational changesDifferential enzyme/substrate recognition [4]
Reader Domain SpecificityRecruitment of specific effector proteins via specialized binding pocketsDifferential binding by bromodomain variants [1] [7]
Enzyme SpecificitySelective hydrolysis by amidohydrolases (e.g., Sgx9260b/c)Kinetic preference for specific acyl-chain lengths (C2, C3, C4) [4]

Structural Dynamics of Butyrylation-Dependent Protein Conformational Changes

The modification of lysine residues by butyrylation can induce significant alterations in protein conformation and dynamics, impacting function. The loss of the positive charge upon butyrylation removes constraints imposed by charge-charge interactions. This can lead to localized unfolding or increased flexibility in regions where the modified lysine was involved in stabilizing salt bridges or electrostatic networks. Conversely, the introduction of a hydrophobic patch can promote new intramolecular interactions with hydrophobic clusters within the protein or drive association with membranes, leading to stabilization of specific conformations or oligomeric states [1] [5] [8].

Butyrylation can profoundly influence membrane-protein interactions, particularly relevant for transmembrane proteins or proteins associating with lipid bilayers. Lysine residues frequently localize at the membrane-water interface, often flanked by aromatic residues (tyrosine, tryptophan) forming the so-called "aromatic belt" or "aromatic ring" that helps anchor transmembrane domains within the bilayer. Butyrylation of such interfacial lysines dramatically increases their hydrophobicity. This can enhance their burial within the lipid bilayer, potentially pulling associated protein segments deeper into the membrane core or altering the tilt angle of transmembrane helices. Such repositioning can trigger substantial conformational changes in extramembrane domains, thereby regulating protein activity, such as the gating of ion channels or the signaling state of receptors. The spacing and nature of the "aromatic ring" differ between α-helical bundles (~30 Å spacing) and β-barrel proteins (~20 Å spacing) [5], suggesting context-dependent effects of interfacial Kbu [5] [8].

Advanced biophysical techniques are essential for probing Kbu-induced structural dynamics:

  • Site-Directed Fluorescence Labeling (SDFL): Incorporating fluorescent probes near butyrylation sites allows monitoring of local environmental changes (polarity, hydration) and conformational shifts in real-time. Intrinsic tryptophan fluorescence is highly sensitive to its environment and can be exploited if butyrylation occurs near native Trp residues. Changes in fluorescence emission maxima, intensity, or anisotropy upon butyrylation (or mimicking it with H-Lys(butyryl)-OH incorporation) report on alterations in local hydrophobicity and mobility [5].
  • Single-Molecule FRET (smFRET): This powerful technique employs dual labeling of a protein with donor and acceptor fluorophores. Changes in the distance or orientation between these probes due to butyrylation-induced conformational changes manifest as alterations in FRET efficiency. smFRET is particularly valuable for capturing transient or heterogeneous conformational states (e.g., induced by Kbu in flexible loops or hinge regions) that might be averaged out in ensemble measurements. It provides dynamic information on timescales ranging from nanoseconds to seconds [6] [10].
  • Molecular Dynamics (MD) Simulations: Computational simulations based on physical principles model the atomic-level movements of proteins over time. Integrating knowledge of butyrylated lysine residues (using parameters for H-Lys(butyryl)-OH) allows researchers to simulate the structural consequences of Kbu. Simulations can reveal increased flexibility in specific loops, stabilization of particular subdomains, altered interaction networks, or changes in solvent accessibility driven by the modified residue. For instance, simulations of the SARS-CoV-2 spike protein RBD have shown significant flexibility in the β₁'/β₂'-C loop (RMSD fluctuations up to 5Å), a region critical for receptor binding; modifications like Kbu in such regions could potentially influence conformational dynamics and infectivity [3] [6]. Deep learning approaches are increasingly applied to analyze complex MD trajectory data, identifying non-trivial conformational changes induced by perturbations like PTMs [3].
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. Regions of a protein that are unstructured or dynamically flexible exchange rapidly, while structured or buried regions exchange slowly. Comparing the HDX profiles of unmodified versus butyrylated proteins can pinpoint regions where Kbu increases or decreases local flexibility or stabilizes/destabilizes secondary structural elements [10].

Table 3: Biophysical Techniques for Resolving Kbu-Induced Structural Dynamics

TechniqueKey PrincipleInformation Gained on Kbu EffectsAdvantages for Kbu Studies
Site-Directed Fluorescence (SDFL)Fluorescence properties sensitive to local environment & mobilityLocal conformational changes, hydration dynamics, lipid interactionSensitive, real-time in solution or membranes
Single-Molecule FRET (smFRET)Distance-dependent energy transfer between two fluorophoresConformational heterogeneity, dynamics, distances/angles between domainsResolves subpopulations, captures dynamics on broad timescales
Molecular Dynamics (MD) SimulationsComputational modeling of atomic motions based on physical forcesAtomic-level structural changes, flexibility, interaction networksProvides atomistic detail, tests hypotheses, simulates time evolution
Hydrogen-Deuterium Exchange MS (HDX-MS)Exchange rate of backbone amide H with solvent D reports on structureChanges in protein flexibility/stability, solvent accessibilityProbes backbone dynamics, works with complex systems
Deep Learning-MD AnalysisAI models trained to identify patterns in high-dimensional MD dataIdentification of non-trivial conformational changes related to PTMsEfficient analysis of complex dynamics, prediction of mutant impacts [3]

Table 4: Compound Summary: H-Lys(butyryl)-OH

PropertyValue
Chemical NameH-Lys(butyryl)-OH
Synonyms(S)-2-Amino-6-butyramidohexanoic acid
CAS Number75396-30-4
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
Purity (Typical)≥98%

Properties

CAS Number

75396-30-4

Product Name

H-Lys(butyryl)-OH

IUPAC Name

(2S)-2-amino-6-(butanoylamino)hexanoic acid

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

VRWLRMTUPOYQFV-QMMMGPOBSA-N

SMILES

CCCC(=O)NCCCCC(C(=O)O)N

Canonical SMILES

CCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

CCCC(=O)NCCCC[C@@H](C(=O)O)N

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